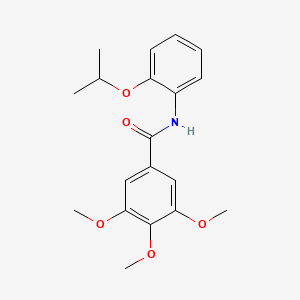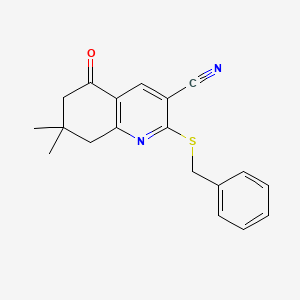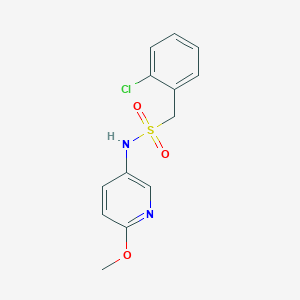
N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide derivatives involves complex chemical processes. A study on derivatives of this compound describes the synthesis of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, showcasing the involvement of N,N-dialkylaminoethoxy/propoxy moiety as potential memory enhancers. These compounds, including compound 10a, demonstrated significant activity in biological evaluations, highlighting their synthesis as a key step in exploring their potential applications (Piplani et al., 2018).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions and behavior of chemical compounds. The molecular structure of N-(3-hydroxyphenyl)-4-methoxybenzamide was determined through X-ray diffraction and DFT calculations, providing insights into its geometrical configuration and the influence of intermolecular interactions on its geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide derivatives can be complex, involving multiple steps and specific conditions. The synthesis of a photoaffinity analog of an influenza fusion inhibitor showcases the detailed chemical reactions required to achieve the final compound, emphasizing the meticulous nature of chemical synthesis in this context (Dischino et al., 1999).
Physical Properties Analysis
The physical properties of a compound are essential for its characterization and potential applications. The study of unusual C–H···π interactions in the structure of related compounds, such as 3,4,5-trimethoxy-N-p-tolylbenzamide, highlights the importance of physical analyses in understanding the packing and stability of molecular structures (Saeed & Simpson, 2012).
Chemical Properties Analysis
Investigating the chemical properties of N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide includes examining its reactivity, stability, and interactions with other substances. Research on benzamide derivatives, such as the synthesis and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide, contributes to our understanding of these chemical properties and their implications for further applications (Jin et al., 2006).
Applications De Recherche Scientifique
Biosensor Development
A study by Karimi-Maleh et al. (2014) focused on the creation of a highly sensitive biosensor using a novel modified electrode. This biosensor is designed for the electrocatalytic determination of glutathione in the presence of piroxicam, showcasing the potential of N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide derivatives in enhancing the sensitivity and specificity of biosensing devices (Karimi-Maleh et al., 2014).
Memory Enhancement
Piplani et al. (2018) synthesized and evaluated a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers. These compounds showed promising acetylcholinesterase-inhibiting activity, which is crucial for improving memory and cognitive functions, especially in neurodegenerative diseases like Alzheimer's (Piplani et al., 2018).
Antidiabetic Effects
Research by Jung et al. (2017) demonstrated the antidiabetic potential of certain derivatives through PPARα/γ dual activation. This study underscores the utility of N-(2-isopropoxyphenyl)-3,4,5-trimethoxybenzamide derivatives in modulating lipid and glucose metabolism, offering a novel approach to managing type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Anticancer Activities
Szekeres et al. (2004) explored the biochemical and antitumor activities of trimidox, a derivative, highlighting its potent inhibition of ribonucleotide reductase. This mechanism is pivotal for cancer therapy as it impacts DNA synthesis in rapidly dividing tumor cells, offering a promising avenue for chemotherapy (Szekeres et al., 2004).
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-(2-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-12(2)25-15-9-7-6-8-14(15)20-19(21)13-10-16(22-3)18(24-5)17(11-13)23-4/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLLDVPBVWIAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[2-(propan-2-yloxy)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)

![5-bromo-4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B5543454.png)
![methyl 4-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5543461.png)
![2-methyl-7-[3-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5543465.png)
![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4(1H)-quinolinone](/img/structure/B5543492.png)



![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)